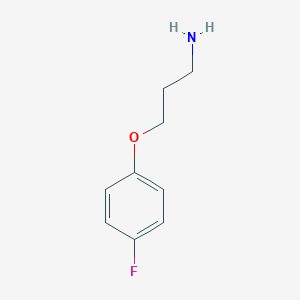

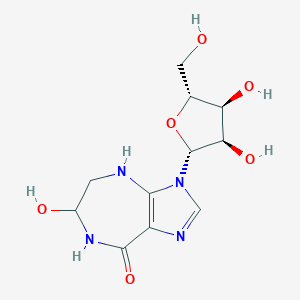

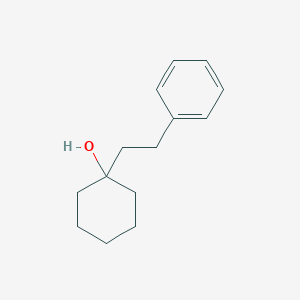

![molecular formula C6H6N2O B050222 5H-pyrrolo[1,2-a]imidazol-7(6H)-one CAS No. 112513-82-3](/img/structure/B50222.png)

5H-pyrrolo[1,2-a]imidazol-7(6H)-one

説明

5H-pyrrolo[1,2-a]imidazol-7(6H)-one is a chemical compound that has been studied for its potential applications in various fields. It has been found to be a potent and selective alpha1A adrenoceptor partial agonist . It has also been used in the synthesis of WDR5 WIN-site inhibitors, which have potential applications in the treatment of mixed-lineage leukemia .

Synthesis Analysis

The synthesis of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one involves the use of readily available aminocarbonyl compounds and the Marckwald reaction . This two-step procedure can yield the product in high quantities. The synthesized compounds can then be further reacted with various electrophiles to produce previously unknown functionalized derivatives .

Molecular Structure Analysis

The molecular structure of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one has been studied using X-ray diffraction . The compound has a molecular weight of 124.14 g/mol .

Chemical Reactions Analysis

The chemical reactions involving 5H-pyrrolo[1,2-a]imidazol-7(6H)-one have been studied. For instance, the reaction with silylformamidine, which exists in equilibrium with its carbenic form, can afford a C-silyl derivative . Various halogen derivatives have also been prepared and used as starting materials .

Physical And Chemical Properties Analysis

5H-pyrrolo[1,2-a]imidazol-7(6H)-one has a molecular weight of 124.14 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 38 Ų .

科学的研究の応用

WDR5 WIN-Site Inhibitors

The compound has been used in the discovery of potent and selective WDR5-WIN-site inhibitors . WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .

Antibacterial and Antifungal Activity

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized, which showed antibacterial and antifungal activity . These compounds were synthesized via the reaction of 3-aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines and various alkylating reagents .

Synthesis of Pyrrolo[2,1-a]isoquinolines

The compound has been used in the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines . This approach is based on the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile .

Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines

A multicomponent reaction between isatin, tetrahydroisoquinoline, and terminal alkyne in the presence of benzoic acid has been used for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides .

Synthesis of Nitro Derivatives

The compound has been used in the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-one .

Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]Imidazole-5

The compound has been used in the discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]Imidazole-5 .

将来の方向性

The future directions of research on 5H-pyrrolo[1,2-a]imidazol-7(6H)-one could involve further exploration of its potential applications in various fields, such as its use as a potent and selective alpha1A adrenoceptor partial agonist and its potential applications in the treatment of mixed-lineage leukemia . Further studies could also explore its synthesis and chemical reactions .

作用機序

Target of Action

For instance, some members of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class have shown micromolar cellular activity against an AML-leukemia cell line .

Mode of Action

It’s known that the compound can be obtained in its enantiomerically pure form with excellent enantiomeric excess . This suggests that the compound may interact with its targets in a stereospecific manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to have micromolar cellular activity against an aml-leukemia cell line , suggesting that the compound may have similar effects.

Action Environment

The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may be stable under various environmental conditions.

特性

IUPAC Name |

5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQCJYNMPFHDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-pyrrolo[1,2-a]imidazol-7(6H)-one | |

CAS RN |

112513-82-3 | |

| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)

palladium(II) dichloride](/img/structure/B50169.png)